molecular formula C16H13ClN2O B13404546 7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine

Cat. No.: B13404546
M. Wt: 284.74 g/mol
InChI Key: NDSMNEJDBIMWLL-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a chloro group, a methyl group, and a phenylmethoxy group. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors to form the 1,8-naphthyridine ring system.

    Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Phenylmethoxy Substitution: The phenylmethoxy group is introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Amines, thiols, appropriate solvents, and mild heating.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted naphthyridine derivatives.

Scientific Research Applications

7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-2-(phenylmethoxy)-1,8-naphthyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and phenylmethoxy groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

7-chloro-3-methyl-2-phenylmethoxy-1,8-naphthyridine

InChI

InChI=1S/C16H13ClN2O/c1-11-9-13-7-8-14(17)18-15(13)19-16(11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

NDSMNEJDBIMWLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(C=C2)Cl)N=C1OCC3=CC=CC=C3

Origin of Product

United States

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